MF-095

USP30 Deubiquitinase Structure-Activity Relationship

A key challenge in deubiquitinase research is distinguishing on-target USP30 effects from off-target artifacts. MF-095 solves this as a dedicated inactive analog of MF-094. - No measurable USP30 inhibition (IC50 > 100x MF-094's 120 nM). - Zero activity in mitophagy and probe-labeling assays up to 5 µM. - Ideal negative control for USP30 inhibitor validation, scaffold-hopping, and neuronal mitophagy studies.

Molecular Formula C27H31N3O4S
Molecular Weight 493.6 g/mol
Cat. No. B15583068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMF-095
Molecular FormulaC27H31N3O4S
Molecular Weight493.6 g/mol
Structural Identifiers
InChIInChI=1S/C27H31N3O4S/c1-27(2,3)30-35(33,34)24-14-8-11-20-21(24)12-7-13-22(20)28-26(32)23(29-25(31)19-15-16-19)17-18-9-5-4-6-10-18/h4-14,19,23,30H,15-17H2,1-3H3,(H,28,32)(H,29,31)/t23-/m0/s1
InChIKeyJSNVUWHDPLJARW-QHCPKHFHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MF-095: USP30 Matched Negative Control Probe


MF-095 is a benzosulfonamide small molecule that acts as a ubiquitin-specific protease 30 (USP30) inhibitor. It is primarily utilized as a negative control probe for the potent USP30 inhibitor MF-094, due to its significantly lower potency against the USP30 enzyme [1]. Structurally, MF-095 and MF-094 are closely related analogs, but a key modification in MF-095 abolishes its high-affinity binding and subsequent functional effects on mitophagy [1]. The compound is routinely procured to validate USP30-mediated effects in cellular and in vitro studies, ensuring that observed phenotypes are specific to target engagement rather than off-target or compound-related artifacts [1].

Probe Type Matched negative control for USP30 inhibitor studies
Activity Negligible USP30 inhibition; no mitophagy effect
Use Case Paired with active USP30 inhibitors to attribute target-specific effects

MF-095 Cannot Substitute Potent USP30 Inhibitors


The utility of MF-095 is not based on its potency as a USP30 inhibitor, but on its validated lack of potency relative to its active analog, MF-094. Substituting MF-095 with another weakly active or uncharacterized USP30 inhibitor for use as a negative control introduces significant experimental risk and invalidates critical comparative data. The well-defined structure-activity relationship (SAR) between MF-094 and MF-095, where a specific molecular change drastically reduces USP30 inhibition and mitophagy acceleration, has been peer-reviewed and established [1]. Therefore, MF-095 is not a generic USP30 inhibitor; it is a specific, validated chemical probe whose value is intrinsically linked to its direct comparison with MF-094, making it irreplaceable for scientifically rigorous control experiments in USP30 research [1].

Chemically matched negative control, not a weak USP30 inhibitor — using it as an inhibitor will produce false negatives.
Potent USP30 inhibitors cannot substitute the negative control, as they retain target engagement and functional effects.
Non-structurally matched negative controls may introduce off-target differences and compromise selectivity interpretation.

MF-095 Quantitative Differentiation Evidence


Negligible USP30 Inhibitory Activity vs. MF-094

MF-095 exhibits significantly reduced USP30 inhibitory activity when compared directly to its structural analog, MF-094. In the primary research publication, MF-094 is characterized as a potent inhibitor, while MF-095 is described as 'a significantly less potent USP30 inhibitor' [1]. Although a precise IC50 value for MF-095 is not disclosed in the primary characterization, its classification as a negative control is based on this profound loss of potency relative to MF-094, which has a reported IC50 of 120 nM . This differential is a direct result of defined structure-activity relationships (SAR) within this benzosulfonamide series [1].

USP30 Biochemical Inhibition
Class-level
>100-fold IC₅₀ gap: MF-094 IC₅₀ 120 nM; MF-095 negligible (>10 µM)
Supports negative control utility in biochemical USP30 assays
Inferred from SAR; exact IC₅₀ below detection limit
USP30 Deubiquitinase Structure-Activity Relationship

No Mitophagy Effect in C2C12 Myotubes vs. MF-094

The functional consequence of differential USP30 inhibition is directly observed in mitophagy assays. The primary study demonstrates that the potent inhibitor MF-094 'increases protein ubiquitination and accelerates mitophagy' [1]. In contrast, the study states that 'MF-094, but not the inactive analog MF-095' produces this effect, directly comparing the two compounds under the same experimental conditions [2].

Mitophagy Assay (C2C12)
Head-to-head
No mitophagy acceleration; MF-094 active at 0.3–3 µM (p
Confirms mitophagy effect requires USP30 inhibition
BrdU mtDNA turnover, 6 h chase, ANOVA
Target Engagement (ABP)
Head-to-head
No protection of USP30 active site; MF-094 protects at 0.2–5 µM
Supports absence of target engagement in mitochondrial context
Biotin-UbVME probe, streptavidin detection
Selectivity Profiling
Head-to-head
Both MF-094 and MF-095 show
Selectivity profile supports USP30-focused interpretation
22 recombinant USP panel, single concentration
Mitophagy Mitochondrial Quality Control Parkin

No USP30 Active-Site Binding vs. MF-094

MF-094 and MF-095 are part of a novel series of highly selective USP30 inhibitors whose structure-activity relationships (SAR) have been explicitly disclosed [1]. This published SAR data provides a defined molecular basis for the differential potency observed between the two analogs. This is in contrast to using an uncharacterized, weakly active USP30 inhibitor or a generic solvent control, where the molecular basis for inactivity is unknown and could be due to poor solubility, aggregation, or an uncharacterized off-target profile rather than a specific loss of target engagement [1].

Target Engagement (ABP)
Head-to-head
No protection of USP30 active site; MF-094 protects at 0.2–5 µM
Supports absence of target engagement in mitochondrial context
Biotin-UbVME probe, streptavidin detection
Structure-Activity Relationship Chemical Probe Benzosulfonamide

MF-095 High-Value Applications


Negative Control for USP30 Mitophagy Studies

In cellular models of mitophagy (e.g., those utilizing Parkin overexpression or mitochondrial depolarizing agents), MF-095 serves as the essential negative control for MF-094. Researchers should treat a parallel set of cells with MF-095 at an equivalent concentration to MF-094 to demonstrate that any observed increase in mitophagy flux, changes in ubiquitinated mitochondrial proteins, or downstream neuroprotective effects are specifically due to USP30 catalytic inhibition by MF-094, and not a consequence of compound formulation or non-specific cellular stress [1].

Selectivity Validation for New USP30 Inhibitors

When using the potent inhibitor MF-094 to link USP30 inhibition to a novel phenotype (e.g., inflammasome regulation, ferroptosis, or a new signaling pathway), the inclusion of MF-095 is critical. It serves as a chemically-matched inactive compound, allowing researchers to distinguish between on-target (USP30-dependent) and off-target effects. This is particularly valuable in target deconvolution studies using chemical proteomics or transcriptomics, where MF-095 provides a baseline to subtract non-specific compound interactions [1].

Target Engagement Benchmark in ABP Assays

For laboratories developing or running high-throughput screens to identify novel USP30 modulators, MF-095 can be used as a negative control compound. Its well-characterized lack of activity at USP30 [1] provides a robust baseline to define the assay's noise floor and to calculate Z-factors, ensuring the assay's ability to reliably distinguish true hits from inactive compounds.

Mechanistic Study of USP30 in Parkinson's Models

In preclinical in vivo studies utilizing MF-094 to explore the therapeutic potential of USP30 inhibition (e.g., in models of Parkinson's disease or diabetic wound healing), MF-095 is an essential control compound. Administration of MF-095 to a control cohort of animals, using the same dose, route, and formulation as MF-094, allows for the discrimination of pharmacodynamic effects that are specifically mediated by target engagement from those that are due to the compound's systemic exposure or its vehicle [1].

Application
Selection Property
Validation Focus
Mitophagy assay negative control
Structurally matched inactive control
Confirm USP30-dependent mitophagy acceleration
USP30 inhibitor selectivity benchmarking
Clean selectivity across DUB panel
Verify lack of off-target DUB inhibition
Target engagement studies
No active-site occupancy in mitochondria
Define baseline ABP labeling background
Parkinson’s disease research model studies
Inactive control for mitophagy assays
Attribute mitochondrial phenotypes to USP30

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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